What is the chemical structure of Malvalic acid?
What is the chemical structure of Malvalic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvalic acid is a naturally occurring cyclopropene (B1174273) fatty acid found predominantly in the seed oils of plants from the Malvaceae family, such as cottonseed and kapok seed.[1][2] Its unique chemical structure, featuring a highly strained cyclopropene ring, imparts significant biological activity, most notably the inhibition of the enzyme stearoyl-CoA desaturase (SCD).[3][4] This inhibitory action disrupts the biosynthesis of monounsaturated fatty acids, leading to a range of physiological effects that have garnered interest in the fields of biochemistry, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and key experimental protocols related to Malvalic acid.
Chemical Structure and Properties
Malvalic acid, systematically named 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid, is a C18 fatty acid containing a cyclopropene ring.[5][6] The presence of this three-membered ring with a double bond introduces significant ring strain, making the molecule highly reactive.
Table 1: Chemical and Physical Properties of Malvalic Acid [5][7]
| Property | Value |
| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid |
| Chemical Formula | C₁₈H₃₂O₂ |
| Molar Mass | 280.45 g/mol |
| CAS Number | 503-05-9 |
| Appearance | Solid powder |
| Melting Point | 10.5 °C |
| InChI Key | HPSSZFFAYWBIPY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Biosynthesis
The biosynthesis of Malvalic acid begins with oleic acid, a common C18 monounsaturated fatty acid.[1] The pathway involves the formation of sterculic acid as a key intermediate. The methylene (B1212753) group of the cyclopropene ring is derived from S-adenosyl methionine (SAM).[1] An α-oxidation step then shortens the carboxylic acid chain of sterculic acid by one carbon to yield Malvalic acid.[1]
Caption: Biosynthetic pathway of Malvalic acid from Oleic acid.
Experimental Protocols
Quantitative Analysis of Malvalic Acid in Cottonseed Oil by Gas Chromatography (GC)
This protocol outlines a method for the determination of Malvalic acid content in cottonseed oil.[8]
Methodology:
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Lipid Extraction: Extract the oil from cottonseed samples using a suitable solvent like hexane.
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Transesterification: Convert the triglycerides in the extracted oil to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the oil with a solution of sodium methoxide (B1231860) in methanol.
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Internal Standard: Add a known amount of an internal standard, such as tridecanoin (C13:0), to the sample before transesterification for accurate quantification.
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Gas Chromatography (GC) Analysis:
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Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-WAX or Rtx-Wax).
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Injector: Operate in split mode.
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Detector: Use a Flame Ionization Detector (FID).
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Carrier Gas: Typically helium or hydrogen.
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Temperature Program: An optimized temperature gradient is crucial for separating the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
-
Quantification: Identify the Malvalic acid methyl ester peak based on its retention time, which is determined using a reference standard. The concentration of Malvalic acid is calculated by comparing its peak area to that of the internal standard. Dihydrosterculic acid methyl ester response can be used for the quantification of both sterculic and malvalic methyl esters.[8]
Caption: Workflow for the quantitative analysis of Malvalic acid.
Inhibition of Stearoyl-CoA Desaturase (SCD) Activity - In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory effect of Malvalic acid on SCD activity in a cell culture system.[9][10]
Methodology:
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Cell Culture: Culture a suitable cell line that expresses SCD, such as HepG2 human hepatoma cells, in appropriate growth medium.
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Treatment with Malvalic Acid: Treat the cells with varying concentrations of Malvalic acid (or a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24-48 hours).
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Metabolic Labeling: Add a radiolabeled saturated fatty acid, such as [¹⁴C]-stearic acid, to the cell culture medium and incubate for a few hours.
-
Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a method like the Folch or Bligh-Dyer procedure.
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Saponification and Derivatization: Saponify the extracted lipids to release the free fatty acids and then convert them to fatty acid methyl esters (FAMEs).
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Separation and Quantification: Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester (the product of SCD activity) using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Data Analysis: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or a radio-HPLC detector. Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity ([¹⁴C]-stearic acid + [¹⁴C]-oleic acid). Determine the IC₅₀ value of Malvalic acid by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the SCD inhibition assay.
Conclusion
Malvalic acid remains a molecule of significant interest due to its unique structure and potent biological activity. The information and protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study of fatty acid metabolism, natural product chemistry, and the development of novel therapeutics targeting lipid metabolic pathways. Further research into the precise mechanisms of its biological effects and potential applications will continue to be a valuable area of scientific inquiry.
References
- 1. Malvalic acid - Wikipedia [en.wikipedia.org]
- 2. Cyclopropene fatty acids of selected seed oils from bombacaceae, malvaceae, and sterculiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malvalic acid | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Malvalic_acid [chemeurope.com]
- 7. medkoo.com [medkoo.com]
- 8. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
